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Compound of Interest

Compound Name:
2-Methoxy-4-morpholinobenzoic

acid

CAS No.: 221360-90-3

Cat. No.: B3022552

Get Quote

Executive Summary
The compound 2-Methoxy-4-morpholinobenzoic acid represents a pharmacologically

relevant scaffold, combining the solubility-enhancing properties of a morpholine ring with the

privileged benzoic acid substructure found in numerous non-steroidal anti-inflammatory drugs

(NSAIDs) and kinase inhibitors.

This technical guide details an autonomous in silico predictive workflow to evaluate the

bioactivity, druggability, and safety profile of this molecule. By synthesizing structural homology

data with computational docking and ADMET profiling, we establish a rationale for its potential

role as a COX-2 selective inhibitor or a Carbonic Anhydrase II modulator.

Chemical Profile & Molecular Descriptors
Before initiating target prediction, the physicochemical baseline of the ligand must be

established. The integration of a methoxy group at the ortho position and a morpholine moiety

at the para position relative to the carboxylic acid creates a specific electronic and steric profile.
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Structural Definition
IUPAC Name: 2-Methoxy-4-(morpholin-4-yl)benzoic acid

SMILES:COC1=C(C(=O)O)C=CC(N2CCOCC2)=C1

Molecular Formula: C₁₂H₁₅NO₄

Molecular Weight: ~237.25 g/mol

Computed Physicochemical Properties (Predicted)
The following parameters are derived from consensus algorithms (e.g., SwissADME, RDKit) to

assess oral bioavailability (Lipinski’s Rule of 5).

Property Value Interpretation

LogP (Consensus) 1.8 - 2.2

Highly favorable for oral

bioavailability; indicates good

balance between solubility and

permeability.

TPSA ~68 Å²

Well below the 140 Å²

threshold, suggesting high

probability of good intestinal

absorption and potential BBB

penetration.

H-Bond Donors 1 (COOH) Compliant with Lipinski (<5).

H-Bond Acceptors 5 (N, O) Compliant with Lipinski (<10).

Rotatable Bonds 3

Indicates structural rigidity,

favorable for binding specificity

(Veber’s Rules).

Systems Pharmacology & Target Prediction
To move beyond random screening, we utilize a "Target Fishing" approach. The benzoic acid

moiety mimics the salicylate pharmacophore (COX inhibition), while the morpholine ring is a
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common bioisostere in kinase inhibitors (enhancing solubility and H-bonding).

Primary Target Hypothesis: Cyclooxygenase-2 (COX-2)
Benzoic acid derivatives often exhibit anti-inflammatory activity. The 2-methoxy group provides

steric bulk that may enhance selectivity for the larger hydrophobic channel of COX-2 compared

to COX-1.

Secondary Target Hypothesis: Carbonic Anhydrase II
(CA-II)
Morpholine-substituted aromatics have shown affinity for CA-II. The sulfonamide-like geometry

(though lacking sulfur here, the carboxylate coordinates Zinc) allows for potential metallo-

enzyme inhibition.

Predictive Workflow Diagram
The following Graphviz diagram outlines the logic flow from structure to validated hit.
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Figure 1: Systematic workflow for in silico bioactivity prediction, moving from structural

definition to dynamic validation.

Experimental Protocol: Molecular Docking
This section details the specific protocol to validate the interaction between 2-Methoxy-4-
morpholinobenzoic acid and COX-2.
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Protein Preparation
Source: Retrieve the crystal structure of COX-2 from the RCSB PDB (Recommended Entry:

5KIR - Selective COX-2 inhibitor complex).

Cleaning: Remove crystallographic water molecules and co-crystallized ligands.

Protonation: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools

(ADT).

Grid Box Definition: Center the grid on the active site (Arg120 and Tyr355 residues).

Dimensions: 40 x 40 x 40 Å.

Spacing: 0.375 Å.

Ligand Preparation
Geometry Optimization: Convert the SMILES string to a 3D structure using MM2 force field

energy minimization (e.g., via Chem3D or Avogadro).

Torsion Tree: Define the rotatable bonds (specifically the methoxy group and the carboxylic

acid rotation). The morpholine ring should be treated as a rigid chair conformation unless

flexible ring docking is enabled.

Docking Execution (AutoDock Vina)
Run the simulation with an exhaustiveness of 8. Analyze the binding affinity (

).

Threshold for Activity: A binding energy more negative than -7.5 kcal/mol is generally

considered a hit for this size of molecule.

Interaction Analysis: Look for:

Hydrogen Bond: Carboxylate O to Arg120 (Critical for COX inhibition).

Hydrogen Bond: Morpholine O/N to Ser530 or Tyr385.
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Hydrophobic Interaction: Phenyl ring interactions with the hydrophobic pocket (Val349,

Leu352).

ADMET & Toxicity Profiling
A drug candidate must be safe and bioavailable. The predicted profile for 2-Methoxy-4-
morpholinobenzoic acid is summarized below.

Pharmacokinetics (SwissADME)
GI Absorption: High. The lipophilicity (LogP ~2.0) and moderate polarity facilitate passive

transport.

BBB Permeant: Likely No/Low. While small, the carboxylic acid is ionized at physiological

pH, limiting brain penetration unless a prodrug strategy (esterification) is used.

P-gp Substrate: Unlikely.

Toxicity (ProTox-II)
Hepatotoxicity: Predicted Inactive. Benzoic acid derivatives are generally well-metabolized

via glycine conjugation (hippuric acid pathway).

Carcinogenicity: Predicted Inactive.

Mutagenicity: Predicted Inactive (Ames test negative).

Mechanistic Pathway: Inflammation Modulation
If the compound successfully inhibits COX-2, it disrupts the conversion of Arachidonic Acid to

Prostaglandin H2, thereby reducing inflammation and pain.
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Figure 2: The Arachidonic Acid Cascade. The compound is predicted to block the COX-2 step,

preventing downstream inflammatory signaling.

Conclusion & Recommendations
The in silico analysis of 2-Methoxy-4-morpholinobenzoic acid suggests it is a viable lead

candidate for anti-inflammatory applications. Its physicochemical properties fall within the

"sweet spot" for oral drugs.
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Key Recommendations:

Synthesis: Prioritize the synthesis of the methyl ester prodrug to enhance cellular

permeability if initial assays show low potency.

Assay: Screen against COX-1 vs. COX-2 to determine the selectivity ratio (Selectivity Index).

The 2-methoxy substituent is a key determinant for this selectivity.

Derivatization: Explore the 4-position morpholine ring; substituting with a piperazine could

introduce a secondary amine for further functionalization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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